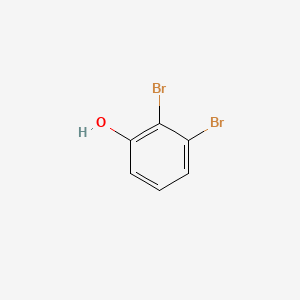

2,3-Dibromophenol

Descripción general

Descripción

2,3-Dibromophenol is a natural product found in Laurencia dendroidea with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

2,3-Dibromophenol has been identified as a compound with notable antimicrobial activity. Research indicates that derivatives of dibromophenol exhibit effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

-

Case Study: Antibacterial Activity

A study isolated 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol from the sponge Phyllospongia papyracea. This compound demonstrated minimal inhibitory concentrations (MIC) against several pathogenic bacteria:Bacteria MIC (μg/mL) Bacillus subtilis 1 Staphylococcus aureus 1 Campylobacter jejuni 2 Pseudomonas aeruginosa 4 Listeria monocytogenes 8

This study suggests that compounds related to this compound could serve as lead candidates for developing new antibiotics, especially against multi-drug resistant strains .

Organic Synthesis

This compound is utilized as a precursor in organic synthesis. Its bromine substituents allow for further functionalization, making it a valuable building block in the creation of more complex organic molecules.

- Applications in Synthesis

- Used in the synthesis of halogenated indoles.

- Acts as an intermediate in the production of flame retardants and other specialty chemicals.

Environmental Studies

The metabolism and degradation of dibromophenols, including this compound, have been studied to understand their environmental impact and potential toxicity.

- Case Study: Plant Metabolism

Research has shown that plant callus cultures can effectively evaluate the metabolic degradation of xenobiotics like dibromophenols. This method allows for the identification of metabolites without interference from microbial or photochemical processes .

Toxicological Studies

Understanding the toxicological effects of dibromophenols is crucial for assessing their safety in various applications.

- Toxicity Assessments

Studies have indicated potential toxic effects associated with exposure to dibromophenols, highlighting the need for careful evaluation when used in industrial applications or consumer products.

Summary of Applications

The following table summarizes the primary applications of this compound:

| Application Area | Specific Uses |

|---|---|

| Antimicrobial Research | Development of new antibiotics |

| Organic Synthesis | Precursor for halogenated compounds |

| Environmental Science | Metabolism studies in plants |

| Toxicology | Assessing safety and environmental impact |

Propiedades

IUPAC Name |

2,3-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAKEOXYWBWIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334116 | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28514-45-6, 57383-80-9 | |

| Record name | Phenol, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.